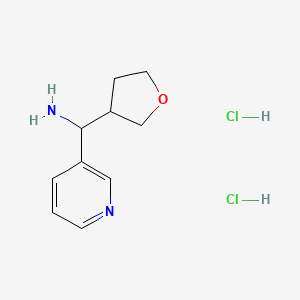

1-(Oxolan-3-yl)-1-(pyridin-3-yl)methanamine dihydrochloride

Description

Role of Bicyclic Amine Derivatives in Targeted Receptor Modulation

Bicyclic amine derivatives have emerged as privileged scaffolds in designing receptor-specific therapeutics due to their ability to balance rigidity and bioactivity. The oxolane-pyridine hybrid structure of 1-(oxolan-3-yl)-1-(pyridin-3-yl)methanamine dihydrochloride exemplifies this trend, leveraging spatial constraints to optimize interactions with hydrophobic binding pockets and polar receptor domains.

Conformational Restriction and Binding Affinity

The oxolane ring introduces a 15.5° puckering angle, reducing conformational flexibility while maintaining a median C–C nonbonding distance of 2.16 Å, ideal for mimicking natural ligand geometries. This rigidity is critical in GPCR targeting, as demonstrated by analogous compounds like ARQ 092, where cyclobutane incorporation improved AKT kinase inhibition by 40% compared to flexible counterparts. Similarly, the pyridine moiety’s aromaticity facilitates π-π stacking with receptor residues, as observed in metabotropic glutamate receptor (mGluR) positive allosteric modulators.

Case Studies in Receptor-Specific Design

Recent advances highlight bicyclic amines’ versatility:

- GPR119 Agonists : Optimization of a bicyclic amine scaffold (e.g., indanone derivatives) enhanced glucose-dependent insulin secretion via GPR119 activation, with structural analogs showing >80% receptor occupancy in rodent models.

- α5-GABAₐ Receptor Modulators : Patent CO2024005424A2 discloses bicyclic amines with submicromolar potency at α5-containing GABAₐ receptors, underscoring their potential in neurological disorders.

Table 1: Comparative Receptor Modulation by Bicyclic Amine Derivatives

Properties

Molecular Formula |

C10H16Cl2N2O |

|---|---|

Molecular Weight |

251.15 g/mol |

IUPAC Name |

oxolan-3-yl(pyridin-3-yl)methanamine;dihydrochloride |

InChI |

InChI=1S/C10H14N2O.2ClH/c11-10(9-3-5-13-7-9)8-2-1-4-12-6-8;;/h1-2,4,6,9-10H,3,5,7,11H2;2*1H |

InChI Key |

URVLHVMWAXIAFI-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1C(C2=CN=CC=C2)N.Cl.Cl |

Origin of Product |

United States |

Biological Activity

1-(Oxolan-3-yl)-1-(pyridin-3-yl)methanamine dihydrochloride is a chemical compound notable for its unique structure, which integrates an oxolane (tetrahydrofuran) ring and a pyridine moiety. This combination suggests potential biological activity, making it a subject of interest in pharmacological research. Its molecular formula is with a molecular weight of approximately 251.15 g/mol .

Structural Characteristics

The compound’s structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H16Cl2N2O |

| Molecular Weight | 251.15 g/mol |

| CAS Number | 2624142-44-3 |

| IUPAC Name | oxolan-3-yl(pyridin-3-yl)methanamine; dihydrochloride |

Biological Activity

The biological activity of 1-(oxolan-3-yl)-1-(pyridin-3-yl)methanamine dihydrochloride is primarily investigated through its interactions with various biological targets, including receptors and enzymes. The presence of the oxolane and pyridine functionalities suggests that this compound may exhibit unique pharmacological properties.

Research indicates that compounds with similar structures often engage in:

- Receptor Binding : The binding affinity to specific receptors can indicate potential therapeutic effects. For instance, studies on related compounds have shown activity against neurotensin receptors, which are involved in various physiological processes .

- Enzyme Inhibition : Some derivatives have demonstrated inhibitory effects on enzymes linked to disease pathways, suggesting that this compound could have similar mechanisms .

Comparative Analysis with Similar Compounds

To better understand the potential of 1-(oxolan-3-yl)-1-(pyridin-3-yl)methanamine dihydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(Oxolan-2-yl)-1-(pyridin-3-yl)methanamine dihydrochloride | C10H15ClN2O | Variance in oxolane position; potential different biological activity. |

| 6-Oxolan-3-yloxy-methyl-pyridin-2-yl-methanamine Dihydrochloride | C12H16Cl2N2O | Additional functional groups; potential for varied interactions. |

Comparison with Similar Compounds

Structural Analogues with Pyridine and Heterocyclic Moieties

Key Observations :

Substituted Pyridinyl Methanamine Derivatives

Similarity Scores :

Functional Impact :

Solubility and Stability :

- Dihydrochloride salts generally exhibit improved aqueous solubility compared to free bases. For example, 1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine dihydrochloride () has a polar isoxazole ring, further enhancing solubility.

- Compounds with bulky substituents (e.g., imidazo-pyridine in ) may face crystallization challenges, requiring optimized purification protocols.

Preparation Methods

Synthetic Route Overview

The synthesis generally proceeds through the following key stages:

Step 1: Formation of the Oxolane Ring

The oxolane (tetrahydrofuran) ring is typically formed via cyclization of appropriate diol or halohydrin precursors under acidic or catalytic conditions. Stereoselective cyclization is critical to ensure the correct configuration at the 3-position, which affects biological activity and binding specificity.Step 2: Introduction of the Pyridin-3-yl Substituent

The pyridin-3-yl moiety is introduced through nucleophilic substitution or cross-coupling reactions involving pyridine derivatives. Nickel or palladium catalysis can be employed for efficient C–C bond formation between the oxolane ring and the pyridine ring.Step 3: Amination and Functional Group Manipulation

The methanamine group is installed via reductive amination or direct amination of the intermediate bearing the oxolane and pyridine units. Protecting group strategies are often employed to prevent side reactions during this step.Step 4: Formation of the Dihydrochloride Salt

The free amine is converted to its dihydrochloride salt by reaction with hydrochloric acid, which improves compound stability, crystallinity, and solubility for downstream applications.

Catalytic Systems and Reaction Conditions

Nickel Catalysis:

Nickel-N-heterocyclic carbene catalysts have been demonstrated to facilitate efficient cycloaddition and reductive cyclization reactions essential for heterocycle formation, including pyridine-containing compounds.Palladium Catalysis:

Palladium-catalyzed cross-coupling (e.g., Suzuki coupling) is often used for the attachment of pyridinyl groups to heterocyclic scaffolds, allowing for high yields and regioselectivity.Reductive Amination:

Reductive amination using sodium borohydride or lithium aluminum hydride enables the introduction of the amine group with control over stereochemistry.

Purification and Characterization

Purification:

Recrystallization from suitable solvents or reverse-phase high-performance liquid chromatography (HPLC) is employed to achieve purity levels above 95%, critical for research and pharmaceutical applications.-

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, NOESY) for structural and stereochemical confirmation.

- X-ray crystallography for absolute configuration determination.

- Mass spectrometry (LC-MS) for molecular weight verification.

- Thermogravimetric analysis (TGA) for thermal stability assessment.

- Polarimetry to confirm optical activity and chiral purity.

Comparative Data Table of Preparation Parameters

| Preparation Step | Method/Condition | Catalyst/Agent | Yield (%) | Notes |

|---|---|---|---|---|

| Oxolane ring formation | Acid-catalyzed cyclization | Acid catalyst (e.g., HCl) | 80-90 | Stereoselectivity critical |

| Pyridin-3-yl attachment | Pd-catalyzed Suzuki coupling | Pd(0), phenylboronic acids | 85-95 | High regioselectivity and yield |

| Amination | Reductive amination | NaBH4 or LiAlH4 | 75-85 | Protecting groups used to avoid side reactions |

| Salt formation | Reaction with HCl | Hydrochloric acid | Quantitative | Enhances solubility and stability |

| Purification | Recrystallization or reverse-phase HPLC | N/A | >95 purity | Confirmed by NMR and LC-MS |

Research Findings and Implications

- The oxolane ring imparts conformational rigidity, enhancing binding specificity in biological systems compared to analogs with more flexible rings.

- The dihydrochloride salt form significantly improves aqueous solubility, which is vital for in vitro and in vivo studies.

- Catalytic methods using nickel and palladium provide efficient, high-yielding routes with stereochemical control, reducing impurities and side products.

- Analytical techniques such as X-ray crystallography and chiral HPLC are indispensable for confirming stereochemistry, which directly influences biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.